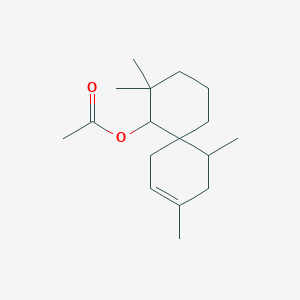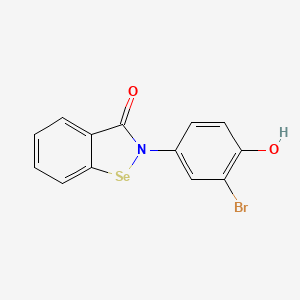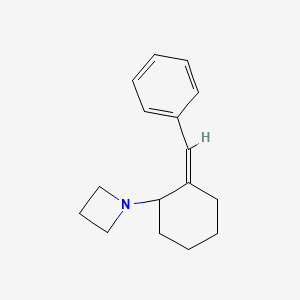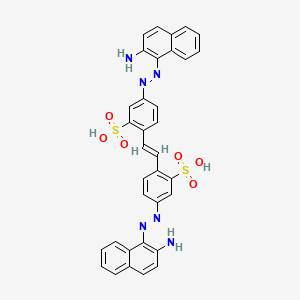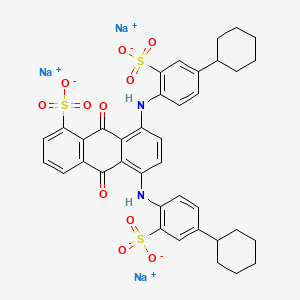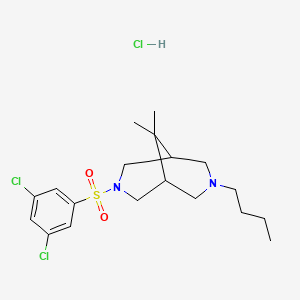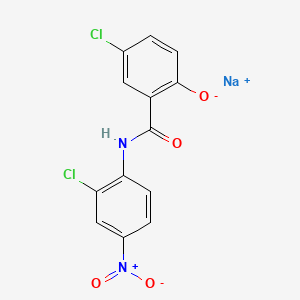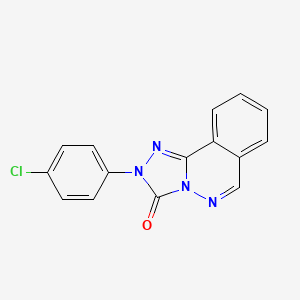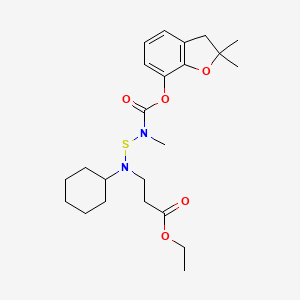
Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClN₃O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N . This compound is known for its unique structure, which includes a pyridine ring substituted with a 3-methyl group, a 2-amino group, and an N-(2-oxazolin-2-yl) group, along with a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and an aldehyde.
Substitution Reactions: The 3-methyl and 2-amino groups are introduced through substitution reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be introduced through nucleophilic substitution.
Formation of the Oxazoline Ring: The N-(2-oxazolin-2-yl) group is formed through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid or its derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. For example, the amino group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the oxazoline ring can interact with hydrophobic pockets.
類似化合物との比較
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, sulfate
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, nitrate
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, acetate
Comparison:
- Uniqueness: The hydrochloride salt of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)- is unique due to its specific counterion, which can influence its solubility, stability, and reactivity compared to other salts like sulfate, nitrate, and acetate.
- Reactivity: The presence of the hydrochloride ion can affect the compound’s reactivity in certain chemical reactions, making it more or less reactive compared to its counterparts.
特性
CAS番号 |
102206-70-2 |
|---|---|
分子式 |
C9H14ClN3O |
分子量 |
215.68 g/mol |
IUPAC名 |
1-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-2H-pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-3-2-5-12(8(7)10)9-11-4-6-13-9;/h2-3H,4-6,10H2,1H3;1H |
InChIキー |
FQJSTLUHLKBRKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(CC=C1)C2=NCCO2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


